molecular formula C9H8BrN3 B13927412 6-Bromo-3-methyl-1,8-naphthyridin-2-amine

6-Bromo-3-methyl-1,8-naphthyridin-2-amine

Cat. No.: B13927412
M. Wt: 238.08 g/mol
InChI Key: BJDBMOHYLLGBLJ-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 2nd position of the naphthyridine ring. It has a molecular formula of C9H8BrN3 and a molecular weight of 238.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 6-Bromo-3-methyl-1,8-naphthyridin-2-amine, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reducing Agents: For reduction reactions, agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3-methyl-1,8-naphthyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-3-methyl-1,8-naphthyridin-2-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-3-methyl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C9H8BrN3/c1-5-2-6-3-7(10)4-12-9(6)13-8(5)11/h2-4H,1H3,(H2,11,12,13)

InChI Key

BJDBMOHYLLGBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N=C1N)Br

Origin of Product

United States

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